L-Phenylalaninamide, L-tyrosyl-
Overview
Description
L-Phenylalaninamide, L-tyrosyl- is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine These amino acids are essential building blocks of proteins and play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-tyrosyl- typically involves peptide bond formation between L-phenylalanine and L-tyrosine. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, the amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . SPPS involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of L-Phenylalaninamide, L-tyrosyl- often employs automated peptide synthesizers that utilize SPPS. This method allows for high-throughput synthesis and precise control over reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bond, although these are less common.
Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
L-Phenylalaninamide, L-tyrosyl- has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Industry: It is utilized in the production of synthetic peptides for cosmetics and pharmaceuticals.
Mechanism of Action
L-Phenylalaninamide, L-tyrosyl- exerts its effects through interactions with various molecular targets and pathways. The phenylalanine residue is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, while the tyrosine residue is involved in the synthesis of thyroid hormones and melanin . These interactions influence numerous physiological processes, including mood regulation, metabolism, and pigmentation .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Tyrosine: A non-essential amino acid that serves as a precursor for catecholamines and thyroid hormones.
L-Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin and melatonin.
Uniqueness
L-Phenylalaninamide, L-tyrosyl- is unique due to its combination of phenylalanine and tyrosine residues, which confer distinct biochemical properties. This dipeptide can participate in a broader range of reactions and interactions compared to its individual amino acid components .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXLKPMVYUAWRI-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427230 | |
Record name | L-Phenylalaninamide, L-tyrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38678-75-0 | |
Record name | L-Phenylalaninamide, L-tyrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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